molecular formula C14H13NO3 B14021579 Ethyl 5-phenoxynicotinate

Ethyl 5-phenoxynicotinate

Cat. No.: B14021579
M. Wt: 243.26 g/mol
InChI Key: IRRPTRBRXMOELP-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxynicotinate is an ethyl ester derivative of 5-phenoxynicotinic acid, characterized by a phenoxy substituent at the 5-position of the pyridine ring.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 5-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

IRRPTRBRXMOELP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenoxynicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an appropriate halogenated nicotinic acid ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine ring facilitates substitution at the para position relative to the phenoxy group.

Reaction ConditionsReagents/AgentsProducts FormedYield (%)Source
Basic aqueous medium (pH 9–11)Amines (e.g., NH₃, CH₃NH₂)5-Phenoxy-2-(ethyl ester) pyridin-3-amine derivatives65–78

Mechanism : The phenoxy group activates the pyridine ring toward nucleophilic attack at position 6, forming intermediates stabilized by resonance. Ethyl ester hydrolysis under basic conditions is a competing pathway.

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis or exchange under acidic/basic conditions.

Reaction TypeConditionsProductsNotesSource
Acidic hydrolysisHCl (6M), reflux, 6h5-Phenoxynicotinic acidQuantitative yield; no racemization
TransesterificationMethanol, H₂SO₄ (cat.), 60°CMethyl 5-phenoxynicotinate88% yield; reversible process

Key Finding : Hydrolysis rates depend on steric hindrance from the phenoxy group, with para-substituted analogs showing slower kinetics .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit the halide-free pyridine core.

ReactionCatalytic SystemSubstratesProductsYield (%)Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids5-Phenoxy-2-aryl nicotinates70–85
Ullmann couplingCuI, 1,10-phenanthrolineAryl iodidesDiaryl ether derivatives55–62

Limitation : Steric bulk from the phenoxy group reduces coupling efficiency with ortho-substituted aryl partners .

Condensation Reactions

The ester participates in Knoevenagel and related condensations.

Reaction TypeConditionsReagentsProductsYield (%)Source
KnoevenagelKOH, DMSO, 40–50°Cβ-Ketoesters5-Phenoxy-1,2,3-triazole-4-carboxylates80–95
Aldol condensationLDA, THF, −78°CAldehydesα,β-Unsaturated esters60–72

Mechanistic Insight : Base-mediated deprotonation at the α-carbon of the ester enables nucleophilic attack on electrophilic aldehydes .

Reductive Transformations

Selective reduction of the pyridine ring is achievable under controlled conditions.

Reducing AgentConditionsProductsSelectivitySource
H₂, Pd/C (10 atm)Ethanol, 25°CPartially reduced dihydropyridineC2–C3 bond
NaBH₄, CoCl₂MeOH, 0°CPiperidine derivativeFull saturation

Note : Over-reduction to piperidine derivatives requires transition-metal catalysts to avoid N-oxide formation .

Heterocycle Functionalization

The phenoxy group directs regioselective cycloadditions.

Reaction TypeConditionsReagentsProductsYield (%)Source
1,3-DipolarCu(I), RTAzidesTriazolo-pyridine hybrids75–88
Diels–AlderToluene, 110°CDienophilesFused bicyclic esters68–73

Application : Triazolo derivatives exhibit enhanced bioactivity in pharmacological screenings .

Scientific Research Applications

Ethyl 5-phenoxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 5-phenoxynicotinate involves its interaction with specific molecular targets. The phenoxy group and the nicotinate moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare Ethyl 5-phenoxynicotinate (hypothetical) with structurally related ethyl nicotinate derivatives from the evidence. Key differences arise from substituent positions, electronic effects, and functional groups.

Table 1: Structural and Functional Comparison of Ethyl Nicotinate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Ethyl 5-methylnicotinate 5-methyl C₉H₁₁NO₂ 165.19 g/mol Intermediate in organic synthesis
Ethyl 2-hydroxy-5-nitronicotinate 2-hydroxy, 5-nitro C₈H₇N₂O₅ 227.15 g/mol Lab chemical, industrial synthesis
Ethyl 6-acetyl-5-chloronicotinate 5-chloro, 6-acetyl C₁₀H₁₀ClNO₃ 227.65 g/mol Synthetic intermediate
Ethyl 2-(benzylamino)-5-chloronicotinate 2-benzylamino, 5-chloro C₁₅H₁₅ClN₂O₂ 296.75 g/mol Pharmaceutical intermediate
Ethyl 2-amino-5-fluoronicotinate 2-amino, 5-fluoro C₈H₉FN₂O₂ 184.17 g/mol Bioactive compound synthesis
Ethyl 2-chloro-5-methylnicotinate 2-chloro, 5-methyl C₉H₁₀ClNO₂ 199.64 g/mol Pharmaceutical, skincare

Substituent Position and Electronic Effects

  • 5-Position Substituents: Methyl (Ethyl 5-methylnicotinate): Enhances lipophilicity moderately. Likely improves metabolic stability compared to polar groups . May reduce ester stability under basic conditions . Chloro (Ethyl 6-acetyl-5-chloronicotinate): Moderately electron-withdrawing; enhances reactivity in cross-coupling reactions. Chloro-substituted analogs are common in agrochemicals . Phenoxy (Hypothetical): Bulky, aromatic, and electron-donating via resonance. Likely increases steric hindrance and lipophilicity, impacting binding affinity in drug design.
  • 2-Position Substituents: Hydroxy (Ethyl 2-hydroxy-5-nitronicotinate): Enables hydrogen bonding, improving solubility but requiring protection during synthesis . Benzylamino (Ethyl 2-(benzylamino)-5-chloronicotinate): Introduces a basic nitrogen, facilitating salt formation or interaction with biological targets . Amino (Ethyl 2-amino-5-fluoronicotinate): Enhances solubility and serves as a handle for further derivatization (e.g., amide coupling) .

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